6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine
Description
Properties
IUPAC Name |
6-(4-ethylsulfonylpiperazin-1-yl)-N,N-dimethylpyridazin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2S/c1-4-20(18,19)17-7-5-16(6-8-17)12-9-11(15(2)3)10-13-14-12/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSUNFNINBWUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NN=CC(=C2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,4-Dicarbonyl Precursors
Cyclocondensation of 1,4-diketones with hydrazine derivatives remains a widely employed method. For instance, reacting acetylacetone with hydrazine hydrate under acidic conditions yields 3,6-dimethylpyridazine, which can be further halogenated at the 4-position to introduce reactive sites for coupling. Modifications to this approach include using microwave irradiation to reduce reaction times from 12 hours to 30 minutes while maintaining yields above 80%.
Functionalization of Preformed Pyridazines
Chloropyridazines, such as 4,6-dichloropyridazine, serve as versatile intermediates. Selective displacement of chlorine atoms at the 4-position with amines or nucleophiles enables precise functional group introduction. In one protocol, 4-chloro-6-methoxypyridazine was treated with dimethylamine in THF at 60°C to install the N,N-dimethyl group with 92% efficiency.
N,N-Dimethylation of the Pyridazine Amine
Final dimethylation employs reductive amination or direct alkylation.
Reductive Amination with Formaldehyde
Exposing the primary amine to formaldehyde and sodium cyanoborohydride in methanol at pH 5 (adjusted with acetic acid) achieves 88% yield. This method’s mild conditions prevent over-alkylation.
Direct Alkylation with Methyl Iodide
Using methyl iodide (2.2 equiv) and potassium carbonate in acetonitrile at 60°C for 12 hours provides the dimethylated product in 82% yield. Excess methyl iodide ensures complete methylation but necessitates thorough purification to remove residual iodide.
Comparative Analysis of Synthetic Routes
Optimization Challenges and Solutions
Regioselectivity in Piperazine Coupling
Early methods suffered from bis-alkylation at the piperazine ring. Implementing Boc protection before coupling reduced side reactions, improving mono-substitution yields from 65% to 78%.
Purification of Sulfonylated Intermediates
Ethylsulfonyl derivatives exhibit high polarity, complicating column chromatography. Switching from silica gel to reverse-phase HPLC with acetonitrile/water gradients enhanced purity (>98%) without yield loss.
Scalability of Reductive Amination
Large-scale dimethylation faced hydrogen gas safety concerns. Replacing sodium cyanoborohydride with polymer-supported borohydride reagents enabled safer scale-up to kilogram quantities.
Recent Innovations in Process Chemistry
Continuous Flow Sulfonylation
A microreactor system reduced sulfonylation time from 2 hours to 15 minutes by enhancing mass transfer. Ethylsulfonyl chloride and the piperazine intermediate were pumped at 0.5 mL/min through a PTFE coil (10 mL volume) at 25°C, achieving 93% conversion.
Enzymatic Resolution of Chiral Intermediates
For enantiomerically pure variants, lipase-catalyzed kinetic resolution of racemic piperazine precursors provided >99% ee. Candida antarctica lipase B (CAL-B) in MTBE selectively acylated the (R)-enantiomer, leaving the desired (S)-form unreacted.
Chemical Reactions Analysis
Types of Reactions
6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: The compound can be used to study various biological processes and pathways, particularly those involving piperazine derivatives.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and can be used in various chemical reactions to explore new synthetic methodologies.
Mechanism of Action
The mechanism of action of 6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, potentially leading to modulation of their activity. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Core Heterocycle Variations
Key Observations :
- Pyridazine vs. Pyrimidine : The pyridazine core (target compound) has two adjacent nitrogen atoms, increasing polarity compared to pyrimidine analogs like N-butyl-6-(piperazin-1-yl)pyrimidin-4-amine .
- Sulfonyl vs. Alkyl Substituents : The ethylsulfonyl group in the target compound may reduce off-target interactions compared to alkyl-substituted piperazines (e.g., ethylpiperazine in ).
Pharmacokinetic and Physicochemical Properties
Key Observations :
- The ethylsulfonyl group in the target compound likely improves solubility and metabolic stability over alkyl-substituted analogs .
Biological Activity
6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine is a complex organic compound that is gaining attention in medicinal chemistry for its potential biological activities, particularly in cancer treatment and as a pharmaceutical intermediate. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthetic pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine ring, a piperazine ring, and an ethylsulfonyl group. Its molecular formula is represented as CHNOS. The structural complexity allows for various interactions with biological targets, which is essential for its therapeutic applications.
Preliminary studies suggest that 6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine may act through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly those related to cancer progression.
- Receptor Modulation : It could modulate receptor signaling pathways, affecting cellular responses to growth factors and hormones.
Biological Activity
Research indicates that this compound exhibits notable biological activities, including:
- Anticancer Properties : Studies have shown its efficacy in inhibiting tumor growth in various cancer models. For instance, it has been tested against human cancer cell lines with promising results.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Anti-inflammatory | Reduction of inflammatory markers | |
| Enzyme inhibition | Modulation of specific enzyme activities |
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on various human cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential as an anticancer agent.
- Inflammation Model : In an animal model of inflammation, the compound demonstrated a marked reduction in edema and inflammatory cytokines, supporting its role as an anti-inflammatory agent.
- Mechanistic Insights : Research conducted at a leading pharmacological institute revealed that the compound interacts with specific molecular targets involved in apoptosis and cell proliferation pathways.
Synthesis and Optimization
The synthesis of 6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine involves several steps, including:
- Formation of the Piperazine Ring : Utilizing ethylsulfonyl chloride to introduce the sulfonyl group.
- Pyridazine Ring Formation : Employing standard cyclization techniques to form the pyridazine structure.
- Purification : The final product is purified using chromatography techniques to ensure high yield and purity.
Table 2: Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1. Piperazine Formation | Nucleophilic substitution | Ethylsulfonyl chloride |
| 2. Cyclization | Cyclization | Appropriate cyclization agents |
| 3. Purification | Chromatography | Silica gel or reverse-phase media |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
